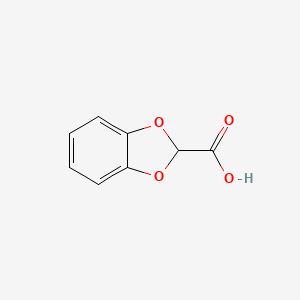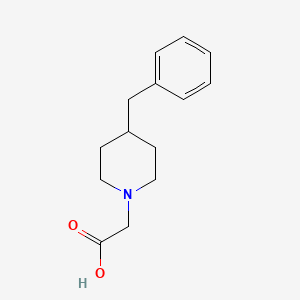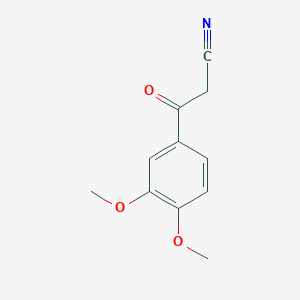
Trans-2-metilciclohexilamina
Descripción general
Descripción
Trans-2-methylcyclohexylamine is an organic compound with the molecular formula C7H15N. It is a colorless liquid that is soluble in water, alcohol, and ether. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Aplicaciones Científicas De Investigación
Trans-2-methylcyclohexylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is used in the production of agrochemicals, dyestuffs, and other industrial chemicals
Mecanismo De Acción
Target of Action
Trans-2-Methylcyclohexylamine, also known as trans-2-Methylcyclohexanamine, is a compound used in organic synthesis It’s known to be an intermediate in the hydrodenitrogenation of toluidine .
Mode of Action
It has been studied in the context of hydrodenitrogenation over sulfided nimo/al2o3 . In this process, it acts as an intermediate formed during the hydrodenitrogenation of toluidine .
Biochemical Pathways
As an intermediate in organic synthesis, it likely participates in various reactions and pathways depending on the specific synthesis process .
Result of Action
As an intermediate in organic synthesis, its primary role is likely in facilitating specific chemical reactions .
Action Environment
The action, efficacy, and stability of Trans-2-Methylcyclohexylamine can be influenced by various environmental factors. For instance, the compound is sensitive to air and should be stored under dry inert gas . It’s also incompatible with oxidizing agents .
Análisis Bioquímico
Biochemical Properties
Trans-2-methylcyclohexylamine plays a significant role in biochemical reactions, particularly in the hydrodenitrogenation process. It interacts with enzymes such as sulfided NiMo/Al2O3, which catalyzes the hydrodenitrogenation of toluidine, forming trans-2-methylcyclohexylamine as an intermediate . This interaction is crucial for the removal of nitrogen from organic compounds, making it valuable in refining processes.
Cellular Effects
Trans-2-methylcyclohexylamine influences various cellular processes, particularly in adipogenesis. Studies have shown that it affects the differentiation and lipid accumulation in 3T3-L1 cells. The compound increases the spermine/spermidine ratios, which in turn decreases lipid accumulation and glycerol-3-phosphate dehydrogenase (GPDH) activity during differentiation . This indicates that trans-2-methylcyclohexylamine can modulate cell signaling pathways and gene expression related to adipogenesis.
Molecular Mechanism
At the molecular level, trans-2-methylcyclohexylamine exerts its effects through binding interactions with specific enzymes and proteins. It acts as an inhibitor of spermidine synthase, leading to an increase in spermine/spermidine ratios . This inhibition affects the polyamine metabolism pathway, which is essential for cell proliferation and differentiation. Additionally, trans-2-methylcyclohexylamine can influence gene expression by modulating the activity of polyamine-acetylating enzymes such as spermidine/spermine N1-acetyltransferase (SSAT) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-2-methylcyclohexylamine change over time. The compound is relatively stable under standard conditions but can degrade when exposed to air and moisture . Long-term studies have shown that trans-2-methylcyclohexylamine can have sustained effects on cellular function, particularly in the regulation of lipid metabolism and adipogenesis . These temporal effects are crucial for understanding the compound’s stability and efficacy in biochemical applications.
Dosage Effects in Animal Models
The effects of trans-2-methylcyclohexylamine vary with different dosages in animal models. At low doses, the compound can effectively modulate polyamine metabolism without causing significant toxicity . At high doses, trans-2-methylcyclohexylamine may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are essential for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
Trans-2-methylcyclohexylamine is involved in the polyamine metabolism pathway. It interacts with enzymes such as spermidine synthase and SSAT, influencing the levels of polyamines like spermine and spermidine . These interactions affect metabolic flux and metabolite levels, which are crucial for cellular proliferation and differentiation. Understanding these metabolic pathways is vital for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of trans-2-methylcyclohexylamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is slightly soluble in water and can be transported across cell membranes through passive diffusion . Once inside the cell, trans-2-methylcyclohexylamine can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
Trans-2-methylcyclohexylamine is localized in various subcellular compartments, including the cytoplasm and organelles involved in polyamine metabolism . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that trans-2-methylcyclohexylamine exerts its effects in specific cellular regions, contributing to its biochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trans-2-methylcyclohexylamine can be synthesized through several methods. One common method involves the reaction of 2-methylcyclohexanone with ammonia in the presence of a catalyst such as alumina-supported nickel. The reaction is typically carried out in toluene at 160°C under high pressure for about 6 hours, yielding trans-2-methylcyclohexylamine with an overall yield of 97% .
Industrial Production Methods: Industrial production of trans-2-methylcyclohexylamine often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The final product is usually purified through distillation or other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Trans-2-methylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexylamines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-methylcyclohexanone or 2-methylcyclohexanol.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-substituted cyclohexylamines
Comparación Con Compuestos Similares
- 2-Methylcyclohexylamine (cis and trans mixture)
- 4-Methylcyclohexylamine
- Cyclohexylamine
Comparison: Trans-2-methylcyclohexylamine is unique due to its specific trans configuration, which can influence its reactivity and interaction with other molecules. Compared to its cis counterpart, the trans form may exhibit different physical and chemical properties, such as boiling point and solubility. Additionally, its specific structure makes it suitable for certain applications where the cis form may not be as effective .
Propiedades
IUPAC Name |
(1R,2R)-2-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUISMYEFPANSS-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426362 | |
| Record name | Trans-2-methylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-11-3, 931-10-2 | |
| Record name | (1R,2R)-2-Methylcyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylcyclohexylamine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclohexylamine, (1R,2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trans-2-methylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLCYCLOHEXYLAMINE, (1R,2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86JY8LNH91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-METHYLCYCLOHEXYLAMINE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G4L1D58S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride](/img/structure/B1277593.png)



![2-([1,1'-Biphenyl]-4-yloxy)ethanamine](/img/structure/B1277612.png)
![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)

![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)





